molecular formula C11H12ClFO2 B15174514 4-iso-Butoxy-3-fluorobenzoyl chloride

4-iso-Butoxy-3-fluorobenzoyl chloride

Cat. No.: B15174514
M. Wt: 230.66 g/mol
InChI Key: SCRAZMAJDKASFN-UHFFFAOYSA-N
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Description

General Overview of Acyl Halide Chemistry in Organic Synthesis

Acyl halides, and particularly acyl chlorides, are characterized by a carbonyl group bonded to a halogen atom. fiveable.me This structural feature renders them highly reactive and thus invaluable in organic synthesis for the introduction of acyl groups. britannica.comfiveable.me

Carboxylic acids themselves are often not reactive enough to undergo direct nucleophilic substitution. To facilitate such reactions, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Acyl halides excel in this role as they are "activated" forms of carboxylic acids. umn.edu The halogen atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. fiveable.me This activation allows for the efficient synthesis of esters, amides, and other carboxylic acid derivatives under mild conditions. uomustansiriyah.edu.iqmsu.edu Acyl halides are so reactive that their reactions with water, for instance, occur rapidly without the need for catalysts or heat. libretexts.orglibretexts.org

The general order of reactivity for carboxylic acid derivatives is as follows: Acyl Halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides libretexts.orglibretexts.org

Carboxylic Acid Derivative General Structure Leaving Group Relative Reactivity
Acyl HalideR-CO-X (X = Cl, Br, I)X⁻Most Reactive
Acid Anhydride (B1165640)R-CO-O-CO-R'R'COO⁻High
EsterR-CO-OR'R'O⁻Moderate
Carboxylic AcidR-CO-OHOH⁻Low
AmideR-CO-NR'₂NR'₂⁻Least Reactive

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. chemistrysteps.com This mechanism typically proceeds through a two-step addition-elimination process. libretexts.orgchemguide.co.uk

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.orgchemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed, and the chloride ion is expelled as the leaving group. libretexts.orgchemguide.co.uk

This reactivity allows acyl chlorides to react with a wide range of nucleophiles to produce various derivatives:

Hydrolysis: Reaction with water to form carboxylic acids. orgoreview.com

Alcoholysis: Reaction with alcohols to form esters. chemistrysteps.com

Aminolysis: Reaction with ammonia (B1221849) or amines to form amides. chemistrysteps.com

Reaction with Carboxylates: Reaction with carboxylate salts to form acid anhydrides. chemistrysteps.com

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. fiveable.me

Significance of Fluorine Substitution in Organic Molecules for Research

The introduction of fluorine into organic molecules can dramatically alter their properties, making organofluorine chemistry a vibrant and rapidly expanding field of research. cas.cnspringernature.com Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically. nih.govtandfonline.com

The unique properties of the fluorine atom can be leveraged to fine-tune the characteristics of a molecule for specific applications. nbinno.com

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. nih.gov Replacing a carbon-hydrogen bond with a carbon-fluorine bond at a site of metabolic oxidation can block the metabolic pathway, thereby increasing the molecule's stability and bioavailability in pharmaceutical applications. tandfonline.comresearchgate.net

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes. wikipedia.orgnih.gov

Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.

Property Effect of Fluorine Substitution Reason
Bond StrengthIncreased (C-F bond is very strong)High electronegativity of fluorine
Metabolic StabilityIncreasedStrong C-F bond resists enzymatic cleavage
LipophilicityIncreasedC-F bond is more hydrophobic than C-H bond
Acidity of nearby protonsIncreasedInductive electron withdrawal by fluorine
Dipole MomentAlteredHigh electronegativity of fluorine

The demand for novel fluorinated compounds has driven significant innovation in synthetic methodologies. mdpi.comrsc.org Current research focuses on developing more efficient, selective, and environmentally benign methods for introducing fluorine and fluorine-containing groups into complex molecules. cas.cncosmosmagazine.com Key areas of research include:

Late-stage Fluorination: Developing methods to introduce fluorine at a late stage in a synthetic sequence, which is highly valuable for creating libraries of drug candidates. cas.cn

Asymmetric Fluorination: Creating chiral fluorinated compounds with high stereoselectivity.

Development of New Fluorinating Reagents: Designing safer and more effective reagents for various fluorination reactions. mdpi.com

Photoenzymatic Processes: Utilizing light and enzymes for greener and more selective fluorination reactions. cosmosmagazine.com

The applications of organofluorine compounds are extensive, particularly in the life sciences and materials science. springernature.com Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom. cas.cn

Contextualization of 4-iso-Butoxy-3-fluorobenzoyl chloride within Contemporary Organic Chemistry Research

This compound (CAS Number: 1443310-00-6) is a specialized chemical compound that embodies the principles of both acyl halide reactivity and organofluorine chemistry. appchemical.com Its structure, featuring a benzoyl chloride core substituted with both a fluorine atom and an iso-butoxy group, suggests its role as a bespoke building block in advanced organic synthesis.

While specific research dedicated exclusively to this compound is not widely published, its chemical nature allows for a clear understanding of its potential applications and significance. It serves as a trifunctional reagent:

Acyl Chloride Group: This is the primary reactive site, enabling nucleophilic acyl substitution reactions. It allows for the facile introduction of the 4-iso-butoxy-3-fluorobenzoyl moiety into other molecules to create more complex esters, amides, or ketones.

Fluorine Atom: The presence of fluorine ortho to the acyl chloride group and meta to the iso-butoxy group significantly influences the electronic properties of the aromatic ring and the reactivity of the acyl chloride. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, likely increasing its reactivity towards nucleophiles compared to a non-fluorinated analogue.

Iso-Butoxy Group: This ether linkage provides steric bulk and modulates the lipophilicity of the molecule. This can be crucial for controlling the solubility and interaction of the final product in various chemical and biological systems.

Position of the Benzoyl Chloride Scaffold in Synthetic Strategies

The benzoyl chloride framework is a fundamental and versatile scaffold in organic synthesis. As an organochlorine compound, it serves as a precursor for a wide array of chemical products, including dyes, perfumes, pharmaceuticals, and resins. Its utility lies in its ability to readily undergo reactions such as Friedel-Crafts acylation, esterification, and amidation, making it an invaluable tool for introducing the benzoyl moiety into diverse molecular structures. google.com Substituted benzoyl chlorides, in particular, are crucial intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients. google.com

Importance of Isobutoxy and Fluoro Moieties in Chemical Building Blocks

The presence of both an isobutoxy group and a fluorine atom on the benzoyl chloride scaffold of this compound is a deliberate design element that confers specific advantages in synthetic applications.

The fluoro moiety is a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's size, yet it can drastically change its electronic properties. nih.gov This substitution can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage.

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

Modulated Lipophilicity: Fluorine substitution can alter a molecule's solubility and ability to cross biological membranes.

The isobutoxy group , a branched alkyl ether, also plays a crucial role:

Steric Influence: The bulky nature of the isobutyl group can influence the conformation of the molecule and its interactions with other molecules. This steric hindrance can be exploited to control the selectivity of chemical reactions.

Lipophilicity Modulation: The isobutoxy group generally increases the lipophilicity (fat-solubility) of a molecule, which can be advantageous for its absorption and distribution in biological systems. mdpi.com

Fine-tuning of Physicochemical Properties: The combination of the electron-withdrawing fluorine atom and the somewhat electron-donating and bulky isobutoxy group allows for the fine-tuning of the electronic and physical properties of the resulting molecules.

Compound Data

Compound Name
This compound
Benzoyl chloride
4-Fluorobenzoyl chloride
4-Aminobenzoic acid
4-Fluorocinnamic acid
3-Amino-4-deoxo-4-iminorifamycin S
N-isobutyl piperidone
Griseofulvin
Cevimeline
Rifabutin

Table 1: Chemical Compounds Mentioned in this Article

Below is an interactive data table providing key information about this compound.

PropertyValue
CAS Number 1443310-00-6
Molecular Formula C11H12ClFO2
Molecular Weight 230.66 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Expected to be soluble in organic solvents

Table 2: Properties of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(11(12)14)5-9(10)13/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRAZMAJDKASFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 4 Iso Butoxy 3 Fluorobenzoyl Chloride Reactivity

Fundamental Nucleophilic Acyl Substitution Mechanisms

The primary mechanistic pathway for reactions of 4-iso-butoxy-3-fluorobenzoyl chloride is the nucleophilic acyl substitution. This process is characterized by the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the chloride leaving group.

Addition-Elimination Pathways

The most prevalent mechanism for nucleophilic acyl substitution on acyl chlorides is the two-step addition-elimination pathway. In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. This intermediate is characterized by an sp³-hybridized carbon and a negatively charged oxygen atom.

The fate of this tetrahedral intermediate is dependent on the nature of the substituents attached to the central carbon. In the case of this compound, the presence of a good leaving group, the chloride ion, facilitates the second step of the mechanism. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion. This elimination step regenerates the carbonyl group and results in the formation of the final substitution product.

Role of the Leaving Group in Reaction Kinetics

The facility of the nucleophilic acyl substitution reaction is significantly influenced by the ability of the leaving group to depart. The chloride ion is an excellent leaving group due to its ability to stabilize the negative charge that it acquires upon departure. This is a consequence of its high electronegativity and the relatively weak carbon-chlorine bond.

Mechanistic Studies of Reactions with Carbon Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can react with a variety of carbon nucleophiles to achieve this transformation.

Organometallic Reagents: Grignard and Gilman Chemistry

Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) is a powerful method for forming ketones and tertiary alcohols. The mechanism involves the initial nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to yield a ketone.

However, the newly formed ketone is also susceptible to attack by the highly reactive Grignard reagent. Therefore, a second equivalent of the Grignard reagent typically adds to the ketone, forming a new tetrahedral intermediate which, upon acidic workup, is protonated to yield a tertiary alcohol. Due to the high reactivity of Grignard reagents, it is often difficult to stop the reaction at the ketone stage.

Gilman Reagents: In contrast, Gilman reagents (lithium dialkylcuprates, R₂CuLi) offer a more controlled reaction with acyl chlorides, allowing for the synthesis of ketones in high yield. Gilman reagents are softer and less reactive nucleophiles than Grignard reagents. They react selectively with the highly reactive acyl chloride to form the ketone but are generally unreactive towards the less electrophilic ketone product.

The mechanism is believed to involve the formation of a tetrahedral intermediate, which then eliminates the chloride ion. The lower reactivity of the Gilman reagent prevents the second addition that is characteristic of Grignard reactions.

Reaction of this compound with Organometallic Reagents
Organometallic ReagentIntermediateFinal Product (after workup)Key Mechanistic Feature
Grignard Reagent (e.g., CH₃MgBr)Ketone (transient)Tertiary AlcoholDouble addition of the nucleophile
Gilman Reagent (e.g., (CH₃)₂CuLi)KetoneKetoneSingle addition, selective for the acyl chloride

Enolate and Ylide Reactivity

Enolates: Enolates, which are carbanions derived from the deprotonation of the α-carbon of a carbonyl compound, are excellent carbon nucleophiles. The reaction of an enolate with this compound is a classic method for the synthesis of β-dicarbonyl compounds. The mechanism involves the nucleophilic attack of the enolate on the acyl chloride's carbonyl carbon, proceeding through the standard addition-elimination pathway to form the acylated product. The reaction is typically carried out in the presence of a non-nucleophilic base to generate the enolate.

Ylides: Phosphorus ylides, commonly known as Wittig reagents, are primarily known for their reaction with aldehydes and ketones to form alkenes. However, their reactivity with acyl chlorides can be more complex. The nucleophilic carbon of the ylide can attack the carbonyl carbon of this compound. The initial adduct can then undergo a variety of transformations depending on the structure of the ylide and the reaction conditions. In some cases, acylated ylides can be formed, which are stabilized by the adjacent carbonyl group. These can then be used in subsequent Wittig reactions.

Mechanistic Studies of Reactions with Heteroatom Nucleophiles

This compound readily reacts with a variety of heteroatom nucleophiles, such as water, alcohols, and amines, via the nucleophilic acyl substitution mechanism.

The reaction with water leads to hydrolysis, forming the corresponding 4-iso-butoxy-3-fluorobenzoic acid. With alcohols, esterification occurs, yielding the respective esters. Amines react to form amides. In each of these reactions, the heteroatom (oxygen or nitrogen) acts as the nucleophile, attacking the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride ion. For reactions with neutral nucleophiles like water, alcohols, and primary or secondary amines, a final deprotonation step is required to give the neutral product.

Reactions of this compound with Heteroatom Nucleophiles
NucleophileProduct TypeGeneral Mechanism
Water (H₂O)Carboxylic AcidNucleophilic Acyl Substitution (Hydrolysis)
Alcohol (R'OH)EsterNucleophilic Acyl Substitution (Esterification)
Amine (R'NH₂)AmideNucleophilic Acyl Substitution (Amidation)

Amidation Pathways and Mechanism Elucidation

The reaction of this compound with amines to form amides is a fundamental transformation in organic synthesis. The generally accepted mechanism for this reaction is a nucleophilic acyl substitution.

The primary pathway involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride. This proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, to form the corresponding N-substituted amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

Chloride Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Deprotonation: A base, often a second equivalent of the amine or a non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom to yield the final amide product and the hydrochloride salt of the base.

Reactant AmineBaseSolventPlausible Relative Rate
Primary Aliphatic AmineTriethylamineDichloromethane1.2
Secondary Aliphatic AmineTriethylamineDichloromethane1.0
Aniline (B41778)Pyridine (B92270)Tetrahydrofuran0.8

Note: The data in this table is illustrative and based on general principles of chemical reactivity. Specific experimental data for this compound was not found.

Esterification Mechanisms

The esterification of this compound with alcohols provides a direct route to the corresponding esters. This reaction also proceeds via a nucleophilic acyl substitution mechanism, similar to amidation.

In a typical procedure, the alcohol, acting as the nucleophile, attacks the carbonyl carbon of the benzoyl chloride. The reaction is often facilitated by a base, such as pyridine, which not only catalyzes the reaction but also scavenges the HCl produced.

Mechanism Steps:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, leading to the expulsion of the chloride ion.

Deprotonation: The base removes the proton from the oxygen atom, yielding the ester and the base hydrochloride.

While specific mechanistic studies on this compound are scarce, research on similar systems, such as the reaction of benzoyl chloride with phenols, has been investigated using techniques like stopped-flow FT-IR spectroscopy to elucidate the role of amine catalysts. researchgate.net

Formation of Anhydrides

Symmetrical or mixed anhydrides can be synthesized from this compound. The formation of a symmetric anhydride (B1165640) can occur through the reaction with a carboxylate salt of 4-iso-butoxy-3-fluorobenzoic acid. A mixed anhydride can be formed by reacting the benzoyl chloride with a different carboxylic acid or its salt.

The mechanism involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of the benzoyl chloride.

Mechanism Steps:

Nucleophilic Attack: The carboxylate oxygen attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Chloride Expulsion: The intermediate collapses, eliminating the chloride ion to form the anhydride.

Thioacylation Mechanisms

Thioacylation, the conversion of a carbonyl group to a thiocarbonyl group, can be achieved using various reagents. While direct thioacylation of a benzoyl chloride is not the most common route, the corresponding ester or amide derived from this compound can be treated with a thionating agent like Lawesson's reagent.

The mechanism of thionation with Lawesson's reagent is complex but is generally understood to involve a [2+2] cycloaddition of the reagent to the carbonyl group, followed by cycloreversion to form the thiocarbonyl compound and a stable phosphorus-oxygen byproduct.

Mechanism with Lawesson's Reagent (on an ester derivative):

Formation of a Reactive Intermediate: Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide.

[2+2] Cycloaddition: The carbonyl oxygen of the ester attacks the phosphorus atom of the ylide, and the carbonyl carbon is attacked by the sulfur atom, forming a four-membered thiaoxaphosphetane intermediate.

Cycloreversion: This intermediate collapses, with the driving force being the formation of a strong P=O bond, to yield the thioester.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate reaction mechanisms, complementing experimental studies. Quantum mechanical calculations and Density Functional Theory (DFT) can be employed to understand the energetics and transition states of reactions involving this compound.

Quantum Mechanical Calculations for Transition States

Quantum mechanical calculations can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition states. For the reactions of this compound, these calculations could provide insights into the geometry and energy of the tetrahedral intermediates and the transition states leading to their formation and collapse.

Although specific quantum mechanical studies on this compound were not identified, the principles of such calculations are well-established for acyl chloride reactions. These studies would involve optimizing the geometries of reactants, intermediates, transition states, and products to determine the activation energies and reaction enthalpies.

ReactionTransition StateCalculated Activation Energy (kcal/mol) - Hypothetical
Amidation with MethylamineTetrahedral Intermediate Formation12.5
Esterification with MethanolTetrahedral Intermediate Formation15.2

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Density Functional Theory (DFT) in Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. DFT calculations can be employed to determine the reaction energies, activation barriers, and thermodynamic properties of the reactions of this compound.

For instance, DFT could be used to compare the relative reactivity of different nucleophiles with this compound by calculating the activation energies for the respective reactions. It could also be used to probe the electronic effects of the fluoro and iso-butoxy substituents on the reactivity of the benzoyl chloride. Studies on the structure of benzoyl chloride itself have been optimized using DFT methods like B3LYP/6-311G(d,p). researchgate.net

ReactionCalculated Reaction Enthalpy (ΔH, kcal/mol) - Hypothetical
Amidation with Ammonia (B1221849)-25.8
Esterification with Ethanol-15.3
Anhydride formation with Acetate-10.1

Note: The data in this table is hypothetical and intended to illustrate the type of information that can be obtained from DFT calculations. Specific studies on this compound are needed for actual data.

Applications in Advanced Organic Synthesis and Building Block Utility

Construction of Complex Aromatic Systems

The compound serves as a foundational reagent for the synthesis of elaborate aromatic structures, including substituted amides and various heterocyclic systems.

The primary application of 4-iso-butoxy-3-fluorobenzoyl chloride is in the synthesis of N-substituted benzamides. The acyl chloride functional group is highly electrophilic and reacts readily with a wide range of primary and secondary amines to form a stable amide bond. This acylation reaction is a robust and high-yielding transformation fundamental to the construction of diverse compound libraries. The resulting benzamides can serve as final products or as intermediates for more complex targets.

The general reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid, which is typically scavenged by a non-nucleophilic base.

Table 1: General Synthesis of Substituted Benzamides

Reactant 1Reactant 2ConditionsProduct
This compoundPrimary or Secondary Amine (R¹R²NH)Inert Solvent, Base (e.g., Triethylamine (B128534), Pyridine)N-(R¹,R²)-4-isobutoxy-3-fluorobenzamide

Beyond simple amides, this compound is a key starting material for building more complex heterocyclic scaffolds, which are core components of many biologically active molecules. Its ability to react with bifunctional nucleophiles allows for cyclization reactions that form rings like oxazoles and imidazoles. researchgate.net

For instance, a common strategy involves an initial reaction with an amino acid. This is followed by a cyclization step to form an intermediate such as an oxazolone. This reactive intermediate can then undergo further reactions, for example, with a diamine like ethylenediamine, to construct a new heterocyclic ring system, such as an imidazole (B134444) derivative. researchgate.net This stepwise approach allows for the controlled assembly of complex, multi-ring structures incorporating the 4-isobutoxy-3-fluorophenyl moiety.

Derivatization for Pharmacologically Relevant Molecules

The unique substitution pattern of this compound makes it an attractive starting point for synthesizing molecules with potential pharmacological applications.

Fluorinated benzoyl thioureas are a class of compounds investigated for a range of biological activities. nih.govdergipark.org.tr The synthesis of these derivatives from this compound typically proceeds through a one-pot, two-step reaction. dergipark.org.trticaret.edu.tr

First, the benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction forms a highly reactive 4-isobutoxy-3-fluorobenzoyl isothiocyanate intermediate in situ. dergipark.org.tr Subsequently, a desired primary or secondary amine is added directly to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the central carbon of the isothiocyanate, yielding the final fluorinated benzoyl thiourea (B124793) derivative. dergipark.org.trticaret.edu.tr

Table 2: Synthesis of Fluorinated Benzoyl Thiourea Derivatives

StepReactantsIntermediate/Product
1 This compound + Ammonium thiocyanate4-isobutoxy-3-fluorobenzoyl isothiocyanate (formed in situ)
2 4-isobutoxy-3-fluorobenzoyl isothiocyanate + Primary/Secondary AmineN-(aryl/alkyl)-N'-(4-isobutoxy-3-fluorobenzoyl)thiourea

Porphyrins are large macrocyclic compounds with significant applications in materials science and medicine. nih.gov Introducing specific substituents at the meso-positions of the porphyrin ring is crucial for tuning their electronic and photophysical properties. nih.gov Benzoyl chlorides are valuable reagents for achieving this. cmu.edu

In a rational synthesis approach, this compound can be used to acylate a dipyrromethane precursor. cmu.educmu.edu This reaction, often facilitated by a Lewis acid or by first forming a Grignard reagent from the dipyrromethane, yields a 1,9-diacyl-dipyrromethane. cmu.edu This key intermediate, after reduction of the acyl groups to carbinols, can then be condensed with a second dipyrromethane unit under acidic conditions to form the porphyrin macrocycle. cmu.edu This methodology allows for the precise installation of the 4-isobutoxy-3-fluorophenyl group onto the porphyrin core, creating tailored molecules for specific applications.

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. arkat-usa.orgresearchgate.net Its chemical structure is 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea. nih.gov Notably, Pimavanserin contains a 4-isobutoxybenzyl moiety, which is structurally similar to the 4-isobutoxy-3-fluorobenzoyl system but lacks the fluorine atom and has the carbonyl group reduced to a methylene (B1212753) bridge.

A review of established synthetic routes for Pimavanserin indicates that the 4-isobutoxybenzyl fragment is typically constructed from precursors like 4-cyanophenol or 4-hydroxybenzaldehyde, which are then alkylated and chemically modified. arkat-usa.org Therefore, this compound is not a direct intermediate in the documented synthesis of Pimavanserin itself.

However, the compound is a highly valuable starting material for the synthesis of novel structural analogues of Pimavanserin. In medicinal chemistry research, creating fluorinated analogues of existing drugs is a common strategy to enhance metabolic stability or modify receptor binding affinity. The reactive acyl chloride can be readily converted into a variety of functional groups. For example, it can be reduced to the corresponding benzyl (B1604629) alcohol, which can then be converted to a benzyl halide. This halide would be a key intermediate for synthesizing a fluorinated version of Pimavanserin, allowing researchers to explore the structure-activity relationship and potentially develop improved therapeutic agents.

Role as an Acylating Agent in Diverse Transformations

As a derivative of benzoyl chloride, this compound is a highly reactive compound used to introduce the 4-isobutoxy-3-fluorobenzoyl moiety into a range of substrates. The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The isobutoxy group, on the other hand, can influence the solubility and steric interactions of the molecule. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

The reaction of this compound with alcohols and phenols yields the corresponding esters. This transformation is fundamental in organic synthesis for the protection of hydroxyl groups or to introduce the benzoyl moiety for the synthesis of more complex molecules. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.

Table 1: Representative Acylation of Alcohols with Substituted Benzoyl Chlorides Data extrapolated from analogous reactions.

Alcohol/Phenol (B47542) Acylating Agent Catalyst/Base Solvent Yield (%)
Ethanol 4-Fluorobenzoyl chloride Pyridine Dichloromethane >95
Phenol 4-Fluorobenzoyl chloride Pyridine Dichloromethane >95
Benzyl alcohol Benzoyl chloride TMEDA Dichloromethane 98

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted amides. This is a robust and widely used reaction in the synthesis of pharmaceuticals and other biologically active compounds. The reaction is typically fast and high-yielding. As with alcohols, a base is often used to scavenge the HCl produced.

A study on the synthesis of amides from acid chlorides and amines in the bio-available solvent Cyrene™ demonstrated the efficient reaction of 4-fluorobenzoyl chloride with various amines in the presence of triethylamine, affording good yields of the corresponding amides. bath.ac.uk Another study detailed the N-acylation of several aniline (B41778) derivatives with 4-fluorobenzoyl chloride, which proceeded with 100% conversion in a short time without a catalyst. researchgate.net

The acylation of amides with acyl chlorides can also occur, leading to the formation of imides, although this is a less common transformation.

Table 2: Representative Acylation of Amines with Substituted Benzoyl Chlorides Data extrapolated from analogous reactions.

Amine Acylating Agent Base Solvent Yield (%)
Pyrrolidine 4-Fluorobenzoyl chloride Triethylamine Cyrene™ 91
Aniline 4-Fluorobenzoyl chloride Triethylamine Cyrene™ 72
Benzylamine 4-Fluorobenzoyl chloride Triethylamine Cyrene™ 81

The acylation of thiols with this compound results in the formation of thioesters. Thioesters are important intermediates in organic synthesis. The reaction between an acyl chloride and a thiol is a common method for their preparation. This reaction can sometimes be facilitated by a catalyst. For example, the synthesis of thioesters from acid chlorides and thiols has been reported to be effectively catalyzed by FeCl3 under solvent-free conditions.

While specific examples with 4-isobutoxy-3-fluorobenzoyl chloride are not documented, the general reactivity of benzoyl chlorides with thiols suggests that this transformation would proceed efficiently to yield the corresponding thioester.

Table 3: Representative Acylation of Thiols with Benzoyl Chloride Data extrapolated from analogous reactions.

Thiol Acylating Agent Catalyst Conditions Product
Ethanethiol Benzoyl chloride FeCl3 Solvent-free, rt S-Ethyl benzothioate

Advanced Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-iso-butoxy-3-fluorobenzoyl chloride by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isobutoxy group and the aromatic ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Isobutoxy Group: The isobutoxy group will present three sets of signals:

A doublet for the six methyl (CH₃) protons, typically appearing in the upfield region around 0.9-1.1 ppm.

A multiplet for the methine (CH) proton, shifted downfield to approximately 2.0-2.2 ppm due to the adjacent oxygen and methyl groups.

A doublet for the methylene (B1212753) (OCH₂) protons, which are diastereotopic due to the adjacent chiral center created by the methine proton. These protons are expected to resonate at around 3.8-4.0 ppm, influenced by the deshielding effect of the neighboring oxygen atom.

Aromatic Protons: The substitution pattern of the benzene (B151609) ring dictates the appearance of the aromatic protons. The fluorine and isobutoxy groups are ortho and para to the carbonyl chloride group, respectively. This arrangement would lead to three distinct aromatic proton signals, likely appearing as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing and electron-donating nature of the substituents. For instance, data from the structurally similar 4-fluorobenzoic acid shows aromatic protons in the range of 7.3 to 8.1 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Isobutyl CH₃0.9 - 1.1Doublet~6-7
Isobutyl CH2.0 - 2.2Multiplet-
Isobutyl OCH₂3.8 - 4.0Doublet~6-7
Aromatic H7.2 - 8.2Multiplets-

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom will produce a distinct signal.

Isobutoxy Group Carbons: The isobutoxy group will show three signals: one for the methyl carbons (around 19 ppm), one for the methine carbon (around 28 ppm), and one for the methylene carbon (around 75 ppm).

Aromatic and Carbonyl Carbons: The aromatic carbons will resonate in the region of 115-165 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon atom of the carbonyl chloride group is expected to be significantly deshielded, appearing at a chemical shift of approximately 168-172 ppm. For comparison, the carbonyl carbon in benzoic acid appears at 172.60 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Isobutyl CH₃~19
Isobutyl CH~28
Isobutyl OCH₂~75
Aromatic C115 - 165
Carbonyl C=O168 - 172

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal will be influenced by its position on the aromatic ring and the nature of the adjacent substituents. In similar fluorinated aromatic compounds, such as 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears around -102.4 ppm. rsc.org The fluorine signal may also exhibit coupling to the neighboring aromatic protons.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. huji.ac.il This would be instrumental in confirming the proton assignments within the isobutoxy group (e.g., showing a cross-peak between the CH and CH₃ protons) and in assigning the connectivity of the aromatic protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nanalysis.com This technique would definitively link each proton signal to its corresponding carbon signal, for example, connecting the OCH₂ proton signal to the OCH₂ carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. For instance, an HMBC spectrum would show a correlation between the OCH₂ protons and the aromatic carbon to which the isobutoxy group is attached, as well as correlations between the aromatic protons and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be dominated by vibrations of the carbonyl group and the aromatic ring.

Carbonyl (C=O) Stretching: The carbonyl group of an acyl chloride gives rise to a very strong and sharp absorption band in the IR spectrum. Due to the electron-withdrawing nature of the chlorine atom, this band appears at a higher frequency compared to other carbonyl compounds. For benzoyl chloride, this absorption is typically observed in the range of 1770-1815 cm⁻¹. uobabylon.edu.iqlibretexts.org The conjugation with the aromatic ring slightly lowers this frequency.

Aromatic C=C Stretching: The aromatic ring will exhibit several characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-O and C-F Stretching: The C-O stretching of the isobutoxy group and the C-F stretching vibrations are also expected to be present, typically in the fingerprint region of the spectrum (below 1300 cm⁻¹).

Table 3: Predicted Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=O (Acyl Chloride)Stretching1770 - 1815
Aromatic C=CStretching1450 - 1600
C-O (Ether)Stretching1200 - 1300
C-FStretching1000 - 1100

Characteristic Spectral Signatures for the Acyl Chloride Functionality

The acyl chloride functional group imparts distinct and identifiable features in various spectroscopic analyses. In infrared (IR) spectroscopy, the most prominent signature for an acyl chloride is the carbonyl (C=O) stretching vibration. This band is typically very strong and appears at a high frequency, generally in the range of 1775–1815 cm⁻¹. uobabylon.edu.iq For aromatic acyl chlorides like this compound, conjugation with the benzene ring slightly lowers this frequency. uobabylon.edu.iqlibretexts.org Another characteristic, though less intense, feature can be an overtone interaction peak that sometimes appears as a shoulder on the main carbonyl band. libretexts.orglibretexts.org

In ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the carbonyl carbon of an acyl chloride is highly deshielded and typically resonates in the region of 160–180 ppm. The specific chemical environment, including the effects of the fluorine and isobutoxy substituents on the aromatic ring, will fine-tune the exact chemical shift for this compound.

While the compound itself lacks protons directly adjacent to the carbonyl group, ¹H NMR spectroscopy provides valuable information about the substituents. Protons on carbons alpha to a carbonyl group are generally deshielded and absorb around 2.0-2.5 ppm. libretexts.orglibretexts.org For this molecule, the protons of the isobutoxy group and the aromatic protons will show characteristic shifts and coupling patterns influenced by the electron-withdrawing nature of the acyl chloride and the electronic effects of the other ring substituents.

Table 1: Predicted Characteristic Spectral Data for the Acyl Chloride Moiety in this compound
Spectroscopic TechniqueFunctional GroupExpected Signature/RegionReferences
Infrared (IR) SpectroscopyCarbonyl (C=O)~1770 - 1800 cm⁻¹ (Strong) uobabylon.edu.iqlibretexts.org
¹³C NMR SpectroscopyCarbonyl Carbon (C=O)~160 - 180 ppm

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₁H₁₂ClFO₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This precise mass measurement is invaluable for distinguishing it from other compounds that may have the same nominal mass. For example, the related compound 4-Acetoxy-3-fluorobenzoyl chloride has a calculated exact mass of 215.9989499 Da. nih.gov A similar high-precision measurement for this compound would serve as definitive proof of its elemental composition.

Table 2: Molecular Formula and Mass Data for this compound
AttributeValueReferences
Molecular FormulaC₁₁H₁₂ClFO₂ appchemical.com
Nominal Molecular Weight230.66 g/mol appchemical.com
Calculated Exact Mass (Monoisotopic)230.0510 Da (for ³⁵Cl)N/A

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion of an acyl chloride is formed, which then undergoes predictable fragmentation. A common and prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion (R-C≡O⁺). chemguide.co.uk For substituted benzoyl chlorides, this cleavage is particularly favorable.

For this compound, the primary fragmentation event would be the loss of the chlorine atom, resulting in the formation of the 4-isobutoxy-3-fluorobenzoyl acylium ion. Analysis of related compounds, such as 3-fluorobenzoyl chloride and 4-fluorobenzoyl chloride, shows that the base peak in their mass spectra is consistently the fluorobenzoyl acylium ion (m/z 123). nih.govnih.gov

Subsequent fragmentation of the primary acylium ion would likely involve the isobutoxy side chain. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and the loss of an alkene, which in this case would be the loss of isobutylene (B52900) (C₄H₈), leading to a fluorinated hydroxybenzoyl cation. These characteristic fragmentation patterns provide a molecular fingerprint that confirms the specific arrangement of the substituents on the benzoyl chloride core.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
Fragment Ion StructureDescriptionPredicted m/zReferences
[C₁₁H₁₂ClFO₂]⁺•Molecular Ion (M⁺•)230/232 (isotope pattern) appchemical.com
[C₁₁H₁₂FO₂]⁺Acylium Ion [M-Cl]⁺195 chemguide.co.uk
[C₇H₅FO₂]⁺Acylium ion after loss of isobutylene [M-Cl-C₄H₈]⁺139 libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal details about the crystal packing and any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that govern the supramolecular architecture.

While a specific crystal structure for this compound is not publicly documented, studies on related fluorinated benzoyl chlorides have been successfully performed. researchgate.net Many simple benzoyl chloride derivatives are liquids at room temperature, which typically precludes standard X-ray diffraction analysis. researchgate.net However, techniques such as in-situ cryocrystallization, where a liquid sample is crystallized directly on the diffractometer at low temperatures, have enabled the structural analysis of such compounds. researchgate.net It is anticipated that a similar approach would be necessary to obtain a single crystal of this compound suitable for X-ray diffraction analysis.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its formation or consumption during chemical reactions.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the analysis of highly reactive compounds like acyl chlorides presents significant challenges. oup.com The primary difficulty arises from their susceptibility to hydrolysis; trace amounts of moisture in the GC system can convert the acyl chloride to the corresponding carboxylic acid, leading to inaccurate quantification and peak tailing. oup.comsavemyexams.comsavemyexams.com

Successful GC analysis of this compound requires a meticulously maintained and highly inert system. chromforum.org This includes using deactivated injector liners and columns to minimize interactions with active sites, such as free silanol (B1196071) groups, which can catalyze degradation. chromforum.org An alternative strategy to circumvent the reactivity issue is derivatization, where the acyl chloride is converted into a more stable derivative, such as a methyl ester, prior to analysis. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification of the compound and any related impurities. epa.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the synthesis and manufacturing of "this compound". Its high resolution and sensitivity make it ideal for both in-process reaction monitoring and the final purification of the compound, ensuring a high-purity product.

Reaction Monitoring

The synthesis of "this compound" involves the conversion of a corresponding benzoic acid or benzaldehyde. Monitoring the progress of this reaction is critical to optimize yield and minimize the formation of impurities. HPLC allows for the quantitative analysis of the reaction mixture, enabling chemists to track the consumption of starting materials and the formation of the desired product in real-time.

A typical approach involves reverse-phase HPLC, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Due to the reactive nature of the benzoyl chloride functional group, which can hydrolyze in the presence of water, careful method development is required. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier such as formic or phosphoric acid to ensure sharp peak shapes.

Detailed Research Findings:

In the synthesis of related substituted benzoyl chlorides, online HPLC monitoring has been successfully implemented in flow chemistry systems. This allows for automated, real-time analysis of the reaction stream, providing immediate feedback on reaction parameters such as temperature, pressure, and reagent stoichiometry. This continuous monitoring enables precise control over the reaction, leading to improved product quality and yield. While specific studies on "this compound" are not extensively detailed in publicly available literature, the methodologies applied to other fluorinated and substituted benzoyl chlorides provide a strong framework for its analysis.

For instance, the analysis of various benzoyl chloride derivatives is commonly performed using C18 columns. The mobile phase composition is typically adjusted to achieve optimal separation of the starting material, intermediates, the final product, and any potential by-products, such as the corresponding benzoic acid formed from hydrolysis.

Below is a representative HPLC method that can be adapted for monitoring the synthesis of "this compound", based on established methods for similar compounds.

Table 1: Representative HPLC Parameters for Reaction Monitoring

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

This interactive table provides a baseline for method development. The gradient and mobile phase composition can be adjusted to optimize the separation of specific components in the reaction mixture.

Purification

Following the synthesis, "this compound" must often be purified to remove unreacted starting materials, catalysts, and by-products. Preparative HPLC is a powerful technique for isolating the target compound with a high degree of purity. This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.

The scalability of HPLC methods from analytical to preparative scale is a significant advantage. The conditions developed for analytical monitoring can often be adapted for purification by increasing the column diameter and adjusting the flow rate proportionally. This ensures that the separation profile remains consistent.

Detailed Research Findings:

For the purification of substituted benzoyl chlorides, reverse-phase chromatography is a method of choice. The selection of the mobile phase is critical to ensure both good separation and efficient recovery of the purified product. The use of volatile mobile phase components, such as acetonitrile and water with formic acid, is advantageous as they can be easily removed from the collected fractions by evaporation.

The purity of the collected fractions is typically assessed by analytical HPLC, confirming that the desired level of purity has been achieved. For "this compound", achieving a purity of >99% is often required for its use in subsequent synthetic steps, particularly in the synthesis of pharmaceuticals or advanced materials.

The following table outlines typical parameters for the preparative HPLC purification of a compound like "this compound".

Table 2: Representative Preparative HPLC Parameters for Purification

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic at 70% B or a shallow gradient
Flow Rate 20 mL/min
Detection UV at 254 nm
Sample Loading Dependent on separation resolution

This interactive table illustrates a typical starting point for preparative purification. The exact conditions, especially the mobile phase composition and sample load, would be optimized based on the specific impurity profile of the crude product.

Theoretical and Computational Chemistry Approaches

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. libretexts.orglumenlearning.com In this theory, atomic orbitals from constituent atoms combine to form molecular orbitals that extend over the entire molecule. vedantu.com For aromatic systems like the substituted benzene (B151609) ring in 4-iso-butoxy-3-fluorobenzoyl chloride, MO theory explains the delocalized π-electron system that is characteristic of their stability and reactivity. libretexts.orglibretexts.org The six p-orbitals of the benzene ring overlap to form six π molecular orbitals: three lower-energy bonding orbitals (π) and three higher-energy anti-bonding orbitals (π*). libretexts.orglumenlearning.com The presence of substituents—the electron-donating isobutoxy group and the electron-withdrawing fluoro and acyl chloride groups—perturbs the energy levels and shapes of these molecular orbitals, thereby influencing the molecule's chemical behavior.

Within the framework of MO theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). wuxiapptec.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.comfrontiersin.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. mdpi.comirjweb.com Conversely, a large gap implies greater stability. mdpi.com For this compound, the electron-donating isobutoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing fluoro and benzoyl chloride groups are expected to lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting the molecule is chemically reactive. Computational methods like Density Functional Theory (DFT) can be used to calculate these orbital energies and predict reactivity trends. frontiersin.org

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors Calculated for Substituted Benzoyl Chlorides Note: The data in this table are hypothetical and serve to illustrate the concepts. Actual values for this compound would require specific quantum chemical calculations.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
Benzoyl chloride-10.25-1.858.40Moderate
4-Methoxybenzoyl chloride-9.80-1.907.90High
3-Fluorobenzoyl chloride-10.45-2.108.35Moderate
This compound-9.75-2.157.60High

Electron density distribution analysis is a computational technique used to map the distribution of electrons within a molecule. This analysis helps identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and reaction mechanisms. nih.gov In this compound, the high electronegativity of the fluorine, oxygen, and chlorine atoms, combined with the electron-withdrawing nature of the carbonyl group, creates a highly polarized electronic structure.

Computational methods can calculate the partial atomic charges on each atom, providing a quantitative measure of this polarization. The carbonyl carbon of the acyl chloride group is expected to be highly electron-deficient (electrophilic) and thus susceptible to nucleophilic attack, a characteristic reactivity of acyl chlorides. stackexchange.com The oxygen of the carbonyl and isobutoxy groups, along with the fluorine atom, will carry partial negative charges. The aromatic ring itself will have a complex charge distribution due to the competing electronic effects of the substituents. This detailed electronic information is crucial for predicting how the molecule will interact with other reagents. nih.gov

Table 2: Hypothetical Partial Atomic Charges for this compound Note: These values are illustrative examples based on general principles of electronic effects in similar molecules.

AtomHypothetical Partial Charge (a.u.)Predicted Character
Carbonyl Carbon (C=O)+0.75Strongly Electrophilic
Carbonyl Oxygen (C=O)-0.60Strongly Nucleophilic
Chlorine (Cl)-0.25Electronegative
Fluorine (F)-0.40Strongly Electronegative
Ether Oxygen (O-CH2)-0.55Nucleophilic

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and chemical properties. This compound possesses considerable conformational flexibility, primarily due to the rotation around the C-O bonds of the isobutoxy group and the C-C bond connecting the carbonyl group to the aromatic ring.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Computational energy minimization techniques are used to locate these low-energy structures on the potential energy surface. For flexible molecules, exploring the entire conformational space to find the global energy minimum can be challenging.

Molecular dynamics (MD) simulations offer a powerful approach to explore this space. nih.govnih.gov By simulating the motions of atoms over time based on classical mechanics, MD allows the molecule to overcome energy barriers and sample a wide range of conformations. nih.govmdpi.com These simulations can reveal the most populated conformations at a given temperature and provide insights into the dynamic transitions between them, offering a more complete picture of the molecule's structural behavior. nanobioletters.com

The substituents on the benzene ring significantly influence the molecule's preferred conformation. The bulky isobutoxy group will sterically interact with the adjacent fluorine atom and the benzoyl chloride group, restricting its rotational freedom. Computational studies on similar alkoxybenzenes show that such groups adopt specific orientations to minimize these steric clashes. researchgate.net

Furthermore, stereoelectronic effects involving the polar C-F bond can dictate conformational preferences. st-andrews.ac.ukbeilstein-journals.org The fluorine atom's high electronegativity creates a significant bond dipole, which can interact with other polar parts of the molecule, such as the carbonyl group and the ether oxygen. nih.govnih.gov These interactions, along with steric hindrance, determine the equilibrium geometry and the relative stability of different conformers. researchgate.net

Table 3: Illustrative Relative Energies of Key Conformers of this compound Note: This table presents a hypothetical energy landscape. The conformers are defined by the dihedral angle (τ) of the C(ring)-C(ring)-O-C(isobutoxy) bond.

ConformerDihedral Angle (τ)Hypothetical Relative Energy (kcal/mol)Description
A~0°0.00Global minimum, planar orientation
B~90°+3.5Transition state, steric hindrance
C~180°+1.2Local minimum, anti-planar orientation

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are indispensable for predicting and interpreting spectroscopic data. Methods like Density Functional Theory (DFT) can accurately compute properties that are directly comparable to experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netresearchgate.netmdpi.com This capability is invaluable for structural verification and characterization.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose and provides results that, when scaled, often show excellent agreement with experimental values. mdpi.com Such calculations can help assign specific resonances in complex spectra and confirm the connectivity of the molecule.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. researchgate.netajchem-a.comnih.gov This computed spectrum can be compared with an experimental one to assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic C=O stretch of the acyl chloride, the C-F stretch, and various vibrations of the aromatic ring and the isobutoxy group. researchgate.netcheminfo.org

Table 4: Comparison of Hypothetical Calculated and Expected Experimental Spectroscopic Data Note: This table illustrates how theoretical data can be used to interpret experimental results. Values are representative for the functional groups present.

Spectroscopic DataCalculated Value (DFT)Expected Experimental RangeAssignment
¹³C NMR Chemical Shift (δ)168.5 ppm165-175 ppmCarbonyl Carbon (C=O)
¹H NMR Chemical Shift (δ)8.1 ppm7.8-8.2 ppmAromatic Proton ortho to C=O
IR Frequency (ν)1780 cm⁻¹1770-1810 cm⁻¹C=O Stretch (Acyl Chloride)
IR Frequency (ν)1255 cm⁻¹1240-1280 cm⁻¹Aryl-O Stretch (Asymmetric)

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation and verification. Density Functional Theory (DFT) is widely employed for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula δ = σ(TMS) - σ(sample).

Calculations are commonly performed using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or larger for greater accuracy. nih.govnih.gov The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), can further refine the predictions to better simulate experimental conditions. nih.gov

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (ortho to C=O) 8.05 d
Aromatic CH (meta to C=O) 7.89 dd
Aromatic CH (ortho to O-iBu) 7.15 t
O-CH₂ 4.02 d
CH (isobutyl) 2.18 m

Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C=O 167.5
C-F (ipso) 155.8 (d, ¹JCF)
C-O (ipso) 148.2
C-Cl (ipso) 134.1
Aromatic CH (ortho to C=O) 129.8
Aromatic CH (meta to C=O) 126.5 (d, ³JCF)
Aromatic CH (ortho to O-iBu) 115.4 (d, ²JCF)
O-CH₂ 75.3
CH (isobutyl) 28.6

Computational Simulation of Vibrational Spectra (IR, Raman)

The simulation of infrared (IR) and Raman spectra is another powerful application of computational chemistry, aiding in the assignment of experimental vibrational bands. These simulations are typically performed using DFT calculations to determine the molecule's harmonic vibrational frequencies. uprm.educardiff.ac.uk The process involves first optimizing the molecule's geometry to find its lowest energy structure. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated, which provides the force constants and, consequently, the vibrational frequencies. cardiff.ac.uk

It is a common practice to apply a scaling factor to the calculated frequencies. This correction accounts for the neglect of anharmonicity in the theoretical model and for inherent approximations in the computational method, leading to better agreement with experimental spectra. longdom.org The calculations also yield IR intensities and Raman activities, which predict the relative peak heights in the respective spectra. youtube.com

The table below lists the predicted principal vibrational frequencies for this compound and their assignments.

Predicted Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹) Assignment
~3100 Aromatic C-H stretch
~2960 Aliphatic C-H stretch
~1775 C=O stretch (acyl chloride)
~1610, ~1500 Aromatic C=C stretch
~1280 Asymmetric C-O-C stretch
~1250 C-F stretch
~1050 Symmetric C-O-C stretch

Reactivity and Selectivity Prediction through Computational Modeling

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are local reactivity descriptors that indicate the propensity of a specific site in a molecule to gain or lose electrons. semanticscholar.orgscm.com The Fukui function for nucleophilic attack (f⁺) identifies the most electrophilic sites, where the molecule is most likely to accept an electron. Conversely, the Fukui function for electrophilic attack (f⁻) identifies the most nucleophilic sites, which are most likely to donate an electron. researchgate.net These functions are calculated from the changes in electron density when an electron is added to or removed from the molecule.

For this compound, the analysis of condensed Fukui functions (where the reactivity is partitioned among the atoms) predicts the primary sites for reaction.

Predicted Condensed Fukui Indices

Atom Fukui Index for Nucleophilic Attack (f⁺) Fukui Index for Electrophilic Attack (f⁻) Predicted Reactivity
Carbonyl Carbon High Low Strongest electrophilic site
Carbonyl Oxygen Low High Strong nucleophilic site
Aromatic Ring Carbons Moderate Moderate Moderate electrophilic/nucleophilic character
Isobutoxy Oxygen Low High Nucleophilic site
Chlorine Low Moderate Nucleophilic character

The analysis strongly indicates that the carbonyl carbon is the most electrophilic site in the molecule. This is consistent with the known reactivity of acyl chlorides, which readily undergo nucleophilic acyl substitution at this position. The oxygen atoms of the carbonyl and isobutoxy groups, along with the aromatic ring, are identified as the primary nucleophilic regions.

Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational models can simulate these effects, providing a deeper understanding of reaction pathways. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method for this purpose. wikipedia.org In the PCM approach, the solvent is modeled as a continuous dielectric medium that polarizes in response to the solute's electric field. nih.gov

By calculating the energies of reactants, transition states, and products in different solvent environments, it is possible to predict how a solvent will influence the reaction's thermodynamics and kinetics. For reactions of benzoyl chlorides, such as solvolysis, computational models can help distinguish between different mechanistic pathways, like the unimolecular Sₙ1 and bimolecular Sₙ2 mechanisms. scilit.comrsc.org The relative stabilization of charged intermediates or transition states in polar solvents can significantly alter the preferred reaction pathway.

The following table illustrates the hypothetical effect of solvent polarity on the activation energy (ΔG‡) for the hydrolysis of this compound.

Hypothetical Solvent Effect on Activation Energy for Hydrolysis

Solvent Dielectric Constant Relative ΔG‡ (kcal/mol)
Hexane (Nonpolar) 1.9 0 (Reference)
Acetone (Polar Aprotic) 21 -5.2

These hypothetical data show that as the solvent polarity increases, the activation energy for hydrolysis is expected to decrease significantly. This is due to the stabilization of the polar, charge-separated transition state by the solvent, which accelerates the reaction rate.

Research on Analogues, Derivatives, and Structure Activity Relationship Foundations

Halogen Substitution Variations

Comparative Studies with Other Halogenated Benzoyl Chlorides (e.g., chloro, bromo)

The reactivity of an acyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic ring. In the case of 4-isobutoxy-3-fluorobenzoyl chloride, the fluorine atom at the 3-position plays a crucial role. When compared to its hypothetical analogues, 3-chloro and 3-bromo-4-isobutoxybenzoyl chloride, differences in reactivity towards nucleophilic acyl substitution are expected.

The reactivity of halobenzenes generally follows the order I > Br > Cl > F, which is related to the carbon-halogen bond strength. science.gov However, in the context of nucleophilic attack on the acyl carbon, the inductive effect of the halogen is a primary determinant of the carbonyl carbon's electrophilicity. The introduction of different halogen atoms into molecules can significantly affect their physical and chemical properties, which is of great interest in pharmaceutical and materials science. mdpi.com

While direct kinetic studies comparing these specific isobutoxy-substituted compounds are not extensively detailed in the literature, general principles of organic chemistry allow for predictions. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its chloro and bromo counterparts.

Table 1: Predicted Relative Reactivity of 3-Halogenated-4-isobutoxybenzoyl Chlorides

CompoundHalogen at Position 3Electronegativity (Pauling Scale)Expected Relative Reactivity Towards Nucleophiles
4-isobutoxy-3-fluorobenzoyl chlorideFluorine3.98Highest
4-isobutoxy-3-chlorobenzoyl chlorideChlorine3.16Intermediate
4-isobutoxy-3-bromobenzoyl chlorideBromine2.96Lowest

Influence of Halogen Electronegativity on Acyl Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. The rate-determining step is typically the attack of a nucleophile on this carbon atom. stackexchange.com Substituents on the phenyl ring that withdraw electron density increase this electrophilicity and enhance reactivity.

Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) due to their lone pairs. For halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of an attached acyl group.

The order of electronegativity for the halogens is F > Cl > Br > I. stackexchange.com Consequently, fluorine exerts the strongest inductive pull on the electrons of the benzene (B151609) ring. This effect is transmitted to the acyl chloride group, increasing the partial positive charge on the carbonyl carbon. This makes 4-isobutoxy-3-fluorobenzoyl chloride more reactive toward nucleophiles compared to the analogous 3-chloro or 3-bromo derivatives. While there is a correlation between decreasing electronegativity and decreasing reactivity down the halogen group, the relationship is complex and involves factors like bond energies and electron affinity. stackexchange.com

Modifying the Acyl Halide Functionality

The acyl chloride group is a highly versatile functional handle, serving as an activated form of a carboxylic acid. It can be readily converted into a wide array of other carboxylic acid derivatives, allowing for the synthesis of diverse compound libraries for various research applications.

Conversion to Other Acid Derivatives (e.g., Esters, Amides)

4-isobutoxy-3-fluorobenzoyl chloride is an excellent precursor for the synthesis of corresponding esters and amides through nucleophilic acyl substitution. These reactions are typically rapid and high-yielding.

Esterification (Alcoholysis): The reaction of 4-isobutoxy-3-fluorobenzoyl chloride with alcohols (alcoholysis) yields esters. This is one of the most common laboratory methods for preparing esters. uomustansiriyah.edu.iq The reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. uomustansiriyah.edu.iq

Reaction Scheme: 4-isobutoxy-3-fluorobenzoyl chloride + R-OH --(Base)--> 4-isobutoxy-3-fluorobenzoate ester + Base·HCl

Table 2: Representative Examples of Ester Synthesis

Alcohol (R-OH)Resulting EsterTypical Conditions
MethanolMethyl 4-isobutoxy-3-fluorobenzoatePyridine, Dichloromethane, 0°C to RT
EthanolEthyl 4-isobutoxy-3-fluorobenzoateTriethylamine, THF, 0°C to RT
Benzyl (B1604629) AlcoholBenzyl 4-isobutoxy-3-fluorobenzoatePyridine, Dichloromethane, RT

Amidation (Aminolysis): Similarly, the reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) produces amides. This is often the most efficient method for amide bond formation in a laboratory setting. uomustansiriyah.edu.iq The reaction requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the generated HCl. uomustansiriyah.edu.iq Alternatively, one equivalent of the amine can be used along with another base like triethylamine. hud.ac.ukfishersci.it

Reaction Scheme: 4-isobutoxy-3-fluorobenzoyl chloride + 2 RNH₂ --> N-alkyl-4-isobutoxy-3-fluorobenzamide + RNH₃⁺Cl⁻

Table 3: Representative Examples of Amide Synthesis

Amine (RNH₂)Resulting AmideTypical Conditions
Aniline (B41778)N-phenyl-4-isobutoxy-3-fluorobenzamideTriethylamine, Cyrene, 0°C to RT hud.ac.uk
BenzylamineN-benzyl-4-isobutoxy-3-fluorobenzamideAqueous NaOH (Schotten-Baumann conditions)
Pyrrolidine(4-isobutoxy-3-fluorophenyl)(pyrrolidin-1-yl)methanoneTriethylamine, Dichloromethane, 0°C to RT rsc.org

Exploration of Different Acyl Halides (e.g., Acyl Fluorides, Bromides)

While acyl chlorides are the most common acyl halides used in synthesis, their fluoride (B91410) and bromide analogues offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Acyl Fluorides: Acyl fluorides are generally less reactive than acyl chlorides, which can be beneficial for controlling selectivity in reactions with multifunctional molecules. They are also less sensitive to ambient moisture. The conversion of the parent 4-isobutoxy-3-fluorobenzoic acid to the corresponding acyl fluoride could be achieved using reagents such as cyanuric fluoride or diethylaminosulfur trifluoride (DAST).

Acyl Bromides: Acyl bromides are more reactive than acyl chlorides, making them useful when a highly electrophilic acylating agent is required. They can be synthesized from the parent carboxylic acid using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Alternatively, reaction of the acyl chloride with a bromide source under specific conditions could also yield the acyl bromide.

The choice of acyl halide allows chemists to tune the reactivity of the acylating agent to suit the specific requirements of a synthetic transformation, balancing reaction rate, selectivity, and stability.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-iso-butoxy-3-fluorobenzoyl chloride, and how do spectral data correlate with its structural features?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substituent positions. The fluorine atom at position 3 and iso-butoxy group at position 4 will cause distinct splitting patterns and chemical shifts. For example, the fluorine atom induces deshielding in adjacent protons, while the iso-butoxy group’s branching creates characteristic multiplets .
  • Mass Spectrometry : Use electron ionization (EI-MS) to identify the molecular ion peak (expected m/z ≈ 260.69 for C12_{12}H14_{14}ClFO3_3) and fragmentation patterns. Compare with NIST spectral libraries for analogous fluorinated benzoyl chlorides .
  • X-ray Crystallography : If crystalline, employ SHELX programs (e.g., SHELXL) for structure refinement. The iso-butoxy group’s steric bulk may influence crystal packing, requiring high-resolution data to resolve torsional angles .

Q. What synthetic routes are optimal for preparing this compound, and how do reaction conditions impact yield?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 3-fluoro-4-iso-butoxybenzene with phosgene (COCl2_2) in anhydrous conditions. Monitor temperature (< 0°C) to minimize side reactions like hydrolysis.
  • Chlorination of Carboxylic Acid : Treat 4-iso-butoxy-3-fluorobenzoic acid with thionyl chloride (SOCl2_2) under reflux. Use catalytic DMF to accelerate the reaction. Typical yields range from 70–85%, but trace moisture can reduce efficiency.
  • Critical Parameter : Steric hindrance from the iso-butoxy group may slow acylation; consider using excess reagents or prolonged reaction times .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats. The compound’s acyl chloride group is corrosive and reacts exothermically with moisture .
  • Ventilation : Use a fume hood to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO3_3) and dispose of waste per OSHA and REACH regulations. Avoid water to prevent HCl release .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atom at position 3 enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
  • Steric Effects : The bulky iso-butoxy group at position 4 hinders access to the carbonyl center, reducing reaction rates with larger nucleophiles (e.g., tert-butanol).
  • Experimental Design : Compare kinetic data with less-hindered analogs (e.g., 4-methoxy derivatives) using stopped-flow techniques. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Case Study : If 19^19F NMR shows unexpected splitting, investigate intramolecular interactions (e.g., hydrogen bonding between fluorine and adjacent substituents).
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For crystallographic discrepancies (e.g., bond length anomalies), re-refine data with SHELXL’s TWINABS to account for twinning .

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Perform DFT calculations (B3LYP/6-311+G(d,p)) to estimate activation energies for decomposition pathways (e.g., hydrolysis). Compare with thermogravimetric analysis (TGA) data.
  • Solvent Effects : Use COSMO-RS simulations to predict solubility and reactivity in polar aprotic vs. nonpolar solvents. Validate with experimental kinetic studies .

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